molecular formula C12H20N2OS B7633761 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine

2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine

Cat. No. B7633761
M. Wt: 240.37 g/mol
InChI Key: XDDSSJLNAQVRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine, also known as ETH-AM-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a cyclohexylamine derivative that contains an oxazole ring and an ethylsulfanyl group. The purpose of

Scientific Research Applications

2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has shown potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of neurological disorders. Studies have shown that this compound has a neuroprotective effect and can reduce brain damage caused by ischemia-reperfusion injury. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been investigated for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the inflammatory response. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, which are both involved in the pathogenesis of various diseases. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to increase the expression of certain genes involved in cell survival and growth. In animal models, this compound has been shown to reduce brain damage caused by ischemia-reperfusion injury and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and can be produced using standard laboratory equipment and procedures. However, there are also some limitations to using 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine. One area of interest is its potential use in the treatment of neurological disorders, such as stroke and traumatic brain injury. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Furthermore, the mechanism of action of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine needs to be further elucidated to fully understand its effects in vivo. Finally, the potential use of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine in cancer therapy needs to be further investigated to determine its efficacy and safety.

Synthesis Methods

The synthesis of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine involves the reaction of 2-ethylsulfanyl-N-cyclohexylcarboxamide with chloroacetic acid and sodium hydroxide to form the oxazole ring. This reaction is followed by the reduction of the resulting intermediate with sodium borohydride to produce 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine. The synthesis of this compound has been reported in several scientific publications and can be carried out using standard laboratory equipment and procedures.

properties

IUPAC Name

2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-2-16-12-6-4-3-5-11(12)13-9-10-7-8-15-14-10/h7-8,11-13H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDSSJLNAQVRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCCC1NCC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine

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